molecular formula C15H14INO3 B3645758 N-(2-iodophenyl)-2-(4-methoxyphenoxy)acetamide

N-(2-iodophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B3645758
M. Wt: 383.18 g/mol
InChI Key: VAIYIEYMYDIBHG-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that features both iodine and methoxy functional groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: 2-iodoaniline and 4-methoxyphenol.

    Reaction: The 2-iodoaniline is first acylated with chloroacetyl chloride to form N-(2-iodophenyl)chloroacetamide.

    Coupling: The N-(2-iodophenyl)chloroacetamide is then reacted with 4-methoxyphenol in the presence of a base (such as potassium carbonate) to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide.

    Reduction: N-(2-aminophenyl)-2-(4-methoxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-iodophenyl)-2-(4-methoxyphenoxy)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The iodine and methoxy groups could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a bromine atom instead of iodine.

    N-(2-chlorophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a chlorine atom instead of iodine.

    N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-(2-iodophenyl)-2-(4-methoxyphenoxy)acetamide can impart unique reactivity and binding properties compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its chemical reactivity.

Properties

IUPAC Name

N-(2-iodophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO3/c1-19-11-6-8-12(9-7-11)20-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIYIEYMYDIBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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